2-propyl-4-pyridinecarboxaldehyde
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Overview
Description
2-Propylisonicotinaldehyde is an organic compound belonging to the class of pyridinecarboxaldehydes It is characterized by the presence of a propyl group attached to the second carbon of the isonicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylisonicotinaldehyde typically involves the alkylation of isonicotinaldehyde. One common method is the reaction of isonicotinaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of 2-Propylisonicotinaldehyde may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Propylisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 2-Propylisonicotinic acid.
Reduction: 2-Propylisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propylisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Propylisonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Isonicotinaldehyde: Lacks the propyl group, making it less hydrophobic.
2-Methylisonicotinaldehyde: Contains a methyl group instead of a propyl group, affecting its reactivity and solubility.
2-Ethylisonicotinaldehyde: Contains an ethyl group, providing different steric and electronic effects compared to the propyl group.
Uniqueness: 2-Propylisonicotinaldehyde is unique due to the presence of the propyl group, which influences its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-propylpyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-3-9-6-8(7-11)4-5-10-9/h4-7H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPFFDJKMZJPNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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